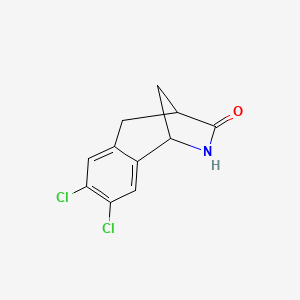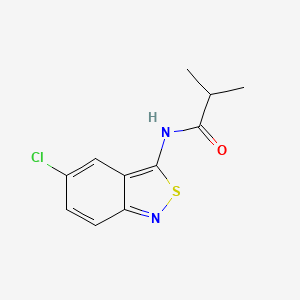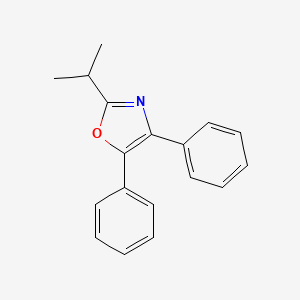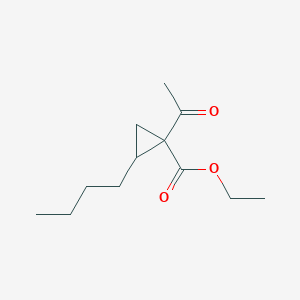![molecular formula C11H11BrO5 B14349040 [2-(4-Bromophenoxy)ethyl]propanedioic acid CAS No. 90296-21-2](/img/structure/B14349040.png)
[2-(4-Bromophenoxy)ethyl]propanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-Bromophenoxy)ethyl]propanedioic acid: is an organic compound with the molecular formula C11H11BrO4. It is a derivative of propanedioic acid, featuring a bromophenoxy group attached to the ethyl chain. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Bromophenoxy)ethyl]propanedioic acid typically involves the reaction of 4-bromophenol with ethyl bromoacetate, followed by hydrolysis and decarboxylation. The reaction conditions often include the use of a base such as potassium carbonate in an organic solvent like acetone or ethanol. The intermediate product is then subjected to acidic hydrolysis to yield the final compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [2-(4-Bromophenoxy)ethyl]propanedioic acid can undergo oxidation reactions, particularly at the benzylic position, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, targeting the carbonyl groups.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [2-(4-Bromophenoxy)ethyl]propanedioic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and can be used in the preparation of various derivatives.
Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. It may be used in the development of new drugs or as a reference compound in biochemical assays.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of [2-(4-Bromophenoxy)ethyl]propanedioic acid involves its interaction with specific molecular targets. The bromophenoxy group can engage in various chemical interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparación Con Compuestos Similares
- [2-(4-Chlorophenoxy)ethyl]propanedioic acid
- [2-(4-Methylphenoxy)ethyl]propanedioic acid
- [2-(4-Fluorophenoxy)ethyl]propanedioic acid
Comparison: Compared to its analogs, [2-(4-Bromophenoxy)ethyl]propanedioic acid exhibits unique reactivity due to the presence of the bromine atom. This halogen imparts distinct electronic and steric effects, influencing the compound’s chemical behavior and potential applications. The bromine atom also enhances the compound’s ability to participate in substitution reactions, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
90296-21-2 |
|---|---|
Fórmula molecular |
C11H11BrO5 |
Peso molecular |
303.11 g/mol |
Nombre IUPAC |
2-[2-(4-bromophenoxy)ethyl]propanedioic acid |
InChI |
InChI=1S/C11H11BrO5/c12-7-1-3-8(4-2-7)17-6-5-9(10(13)14)11(15)16/h1-4,9H,5-6H2,(H,13,14)(H,15,16) |
Clave InChI |
WKNLVAFBHNNWQX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OCCC(C(=O)O)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



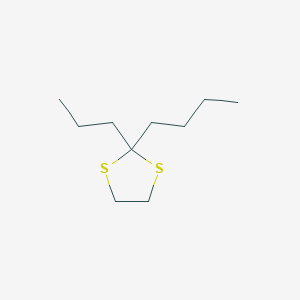
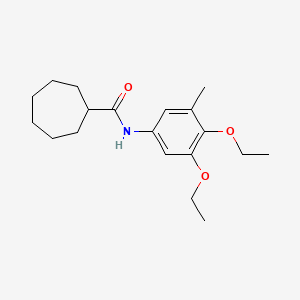
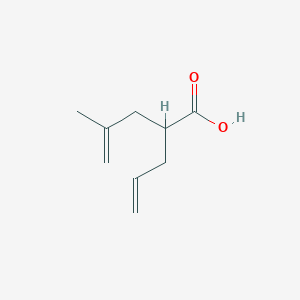

![Ethyl {[2-(2H-1,3-benzodioxol-5-yl)ethyl]amino}(oxo)acetate](/img/structure/B14348996.png)

![4-({2-tert-Butyl-4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy}carbonyl)benzoate](/img/structure/B14349010.png)

